Trichloro(diphenoxy)-lambda~5~-phosphane
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Overview
Description
Trichloro(diphenoxy)-lambda~5~-phosphane is a chemical compound known for its unique structure and reactivity It is characterized by the presence of three chlorine atoms and two diphenoxy groups attached to a central phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trichloro(diphenoxy)-lambda~5~-phosphane typically involves the reaction of phosphorus trichloride with diphenol in the presence of a base. The reaction proceeds as follows: [ \text{PCl}_3 + 2 \text{C}_6\text{H}_5\text{OH} \rightarrow \text{P(OPh)}_2\text{Cl}_3 + 2 \text{HCl} ] This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphorus trichloride.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction temperatures can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: Trichloro(diphenoxy)-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or alkoxides.
Oxidation Reactions: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction Reactions: Reduction can lead to the formation of phosphine derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium alkoxides or amines are commonly used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products:
Substitution: Formation of phosphoramidates or phosphorates.
Oxidation: Production of phosphine oxides.
Reduction: Generation of phosphine derivatives.
Scientific Research Applications
Trichloro(diphenoxy)-lambda~5~-phosphane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those involving phosphorus-based drug delivery systems.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which Trichloro(diphenoxy)-lambda~5~-phosphane exerts its effects involves the interaction of its phosphorus center with various molecular targets. The compound can act as a ligand, forming complexes with metals and other elements. These interactions can influence biochemical pathways and catalytic processes, making it a valuable tool in both research and industrial applications.
Comparison with Similar Compounds
Trichloroisocyanuric Acid: Known for its use as a disinfectant and bleaching agent.
Trichloroethylene: Commonly used as an industrial solvent.
Dichloroisocyanuric Acid: Another chlorine-containing compound used in water treatment.
Uniqueness: Trichloro(diphenoxy)-lambda~5~-phosphane is unique due to its specific combination of chlorine and diphenoxy groups attached to a phosphorus atom. This structure imparts distinct reactivity and properties, making it suitable for specialized applications that other similar compounds may not be able to achieve.
Properties
CAS No. |
15247-35-5 |
---|---|
Molecular Formula |
C12H10Cl3O2P |
Molecular Weight |
323.5 g/mol |
IUPAC Name |
trichloro(diphenoxy)-λ5-phosphane |
InChI |
InChI=1S/C12H10Cl3O2P/c13-18(14,15,16-11-7-3-1-4-8-11)17-12-9-5-2-6-10-12/h1-10H |
InChI Key |
IJEWFKBMASVSGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OP(OC2=CC=CC=C2)(Cl)(Cl)Cl |
Origin of Product |
United States |
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